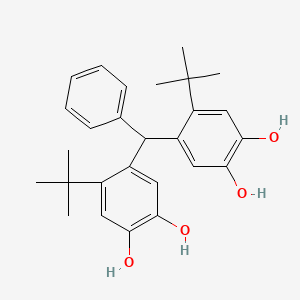
4,4'-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) is a chemical compound known for its unique structure and properties. It belongs to the class of hydroquinones, which are compounds characterized by the presence of two hydroxyl groups attached to a benzene ring. This particular compound is distinguished by the presence of tert-butyl groups at specific positions on the benzene ring, as well as a phenylmethylene bridge connecting two benzene rings .
Métodos De Preparación
The synthesis of 4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) typically involves the reaction of 2,5-di-tert-butylbenzene-1,4-diol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced back to its hydroquinone form using reducing agents such as sodium borohydride.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research explores its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which 4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) exerts its effects is primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This activity involves molecular targets such as reactive oxygen species and pathways related to cellular redox balance .
Comparación Con Compuestos Similares
Similar compounds include:
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
2,5-di-tert-butylbenzene-1,4-diol: A hydroquinone derivative with tert-butyl groups at positions 2 and 5 on the benzene ring.
4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) is unique due to the presence of the phenylmethylene bridge, which imparts distinct chemical and physical properties compared to its simpler analogs .
Propiedades
Número CAS |
669065-95-6 |
|---|---|
Fórmula molecular |
C27H32O4 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
4-tert-butyl-5-[(2-tert-butyl-4,5-dihydroxyphenyl)-phenylmethyl]benzene-1,2-diol |
InChI |
InChI=1S/C27H32O4/c1-26(2,3)19-14-23(30)21(28)12-17(19)25(16-10-8-7-9-11-16)18-13-22(29)24(31)15-20(18)27(4,5)6/h7-15,25,28-31H,1-6H3 |
Clave InChI |
KHZOAAFJCSGKSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1C(C2=CC=CC=C2)C3=CC(=C(C=C3C(C)(C)C)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
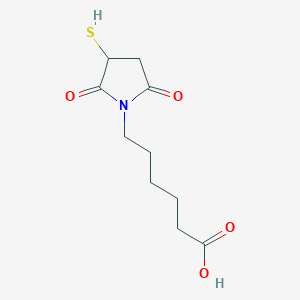
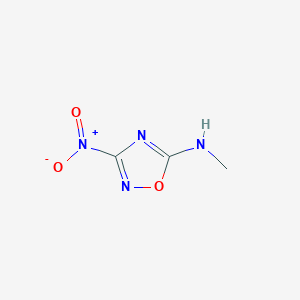
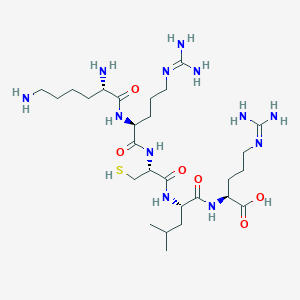

![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)
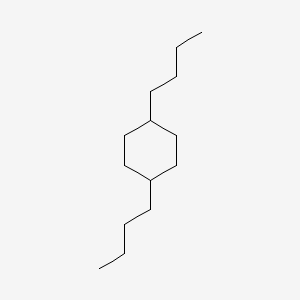

![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)
